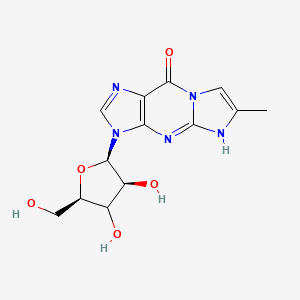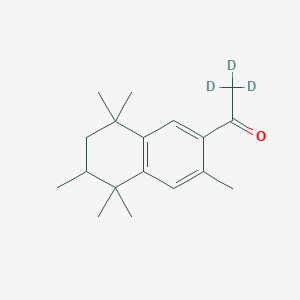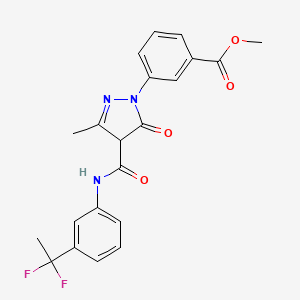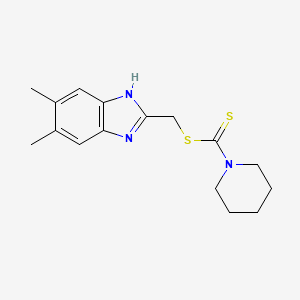
PIN1 inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIN1 inhibitor 2 is a small molecule compound designed to inhibit the activity of peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1). PIN1 is an enzyme that plays a crucial role in the regulation of protein function through the isomerization of phosphorylated serine/threonine-proline motifs. This enzyme is implicated in various cellular processes, including cell cycle regulation, protein folding, and DNA damage response. Overexpression of PIN1 has been associated with several types of cancer, making it a potential target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PIN1 inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of benzimidazole derivatives as starting materials. The reaction conditions often include the use of reagents such as potassium carbonate, acetone, and dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve high-throughput screening methods to identify potent inhibitors, followed by optimization of the synthetic route for large-scale production. Techniques such as surface plasmon resonance (SPR) technology and molecular docking are employed to ensure the efficacy and specificity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
PIN1 inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include potassium carbonate, acetone, DMF, and various alkyl halides. Reaction conditions often involve refluxing the reaction mixture at elevated temperatures to ensure complete conversion of reactants to products .
Major Products
The major products formed from these reactions include various benzimidazole derivatives, which are then further modified to produce the final this compound compound .
Wissenschaftliche Forschungsanwendungen
PIN1 inhibitor 2 has a wide range of scientific research applications, including:
Cancer Therapy: This compound has shown potential in inhibiting the growth of various cancer cell lines by targeting the PIN1 enzyme, which is overexpressed in many cancers
Neurodegenerative Diseases: This compound is being investigated for its potential to modulate protein turnover and prevent the aggregation of misfolded proteins, which is a hallmark of neurodegenerative diseases.
Drug Discovery: The compound is used as a tool in drug discovery to identify new therapeutic targets and develop novel anticancer agents.
Wirkmechanismus
PIN1 inhibitor 2 exerts its effects by binding to the PIN1 enzyme and inhibiting its isomerase activity. This inhibition prevents the isomerization of phosphorylated serine/threonine-proline motifs, leading to the stabilization of specific protein conformations. The molecular targets of this compound include various oncoproteins and tumor suppressors, which are regulated by PIN1-mediated isomerization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Juglone: A natural compound that inhibits PIN1 by covalently modifying its active site.
Sulfopin: A synthetic PIN1 inhibitor that has shown potent anticancer activity in preclinical studies.
HWH8-33 and HWH8-36: Newly identified PIN1 inhibitors that have demonstrated efficacy in inhibiting cancer cell proliferation.
Uniqueness of PIN1 Inhibitor 2
This compound is unique in its ability to selectively target the PIN1 enzyme with high specificity and potency. Unlike other inhibitors, this compound has been optimized for better cellular efficacy and reduced off-target effects, making it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C16H21N3S2 |
|---|---|
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
(5,6-dimethyl-1H-benzimidazol-2-yl)methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C16H21N3S2/c1-11-8-13-14(9-12(11)2)18-15(17-13)10-21-16(20)19-6-4-3-5-7-19/h8-9H,3-7,10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
AMPMHCFEOPJYJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CSC(=S)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
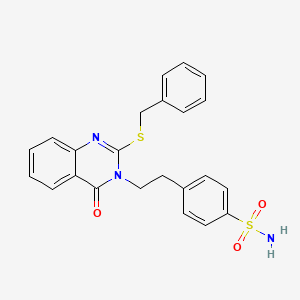


![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
